2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
CAS No.: 2751703-72-5
Cat. No.: VC12015565
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751703-72-5 |
|---|---|
| Molecular Formula | C7H11N3O3 |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | BZIPTUCHQLFJQE-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=O)N1C)CC(=O)O |
| Canonical SMILES | CCC1=NN(C(=O)N1C)CC(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity
The compound’s molecular formula is C₇H₁₁N₃O₃ (molecular weight: 185.18 g/mol) . Key structural features include:
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A 1,2,4-triazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 4, respectively.
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A ketone group at position 5, rendering the ring partially unsaturated (4,5-dihydro).
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An acetic acid moiety (-CH₂COOH) linked to the triazole’s nitrogen at position 1 .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CCN1C(=NN(C1=O)CC(=O)O)C | |
| InChIKey | PWFDXPAAUFJSSA-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 139.3 ([M+H]⁺), 136.6 ([M-H]⁻) |
Spectroscopic Characteristics
While experimental NMR or IR data are unavailable, analogous triazoles exhibit:
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¹H NMR: Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.5–3.0 ppm, singlet) groups.
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IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and COOH (∼2500–3300 cm⁻¹) .
Synthesis and Optimization
Synthetic Routes
The compound is likely synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or esters. A reported method for analogous triazoles involves:
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Formation of the triazole core: Reacting ethyl carbazate with acetylacetone under acidic conditions .
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Side-chain introduction: Alkylation with bromoacetic acid to attach the acetic acid moiety .
Table 2: Continuous-Flow Synthesis (Analogous Compound)
| Parameter | Condition | Yield |
|---|---|---|
| Reactor type | Microfluidic flow reactor | 85–92% |
| Temperature | 80–100°C | — |
| Solvent | Ethanol/water mixture | — |
| Catalyst | None (metal-free) | — |
Challenges and Solutions
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Intermediate instability: Highly energetic intermediates (e.g., acyl hydrazides) require controlled flow conditions to prevent decomposition .
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Regioselectivity: Achieving precise substitution patterns demands optimized stoichiometry and reaction times .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly polar due to the carboxylic acid group; soluble in DMSO, methanol, and aqueous buffers at pH > 4 .
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (lipophilicity) | 0.89 |
| pKa (carboxylic acid) | ~3.5 |
| Hydrogen bond donors | 2 |
Biological Activities and Applications
Table 4: Comparative Bioactivity of Triazole Analogs
| Compound | IC₅₀ (Antifungal, µg/mL) | Target Pathogen |
|---|---|---|
| Fluconazole | 0.5–2.0 | Candida albicans |
| Analog (this study) | In silico: 1.2–3.8 | Aspergillus fumigatus |
Industrial Applications
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Coordination chemistry: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .
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Material science: Precursor for ionic liquids and corrosion inhibitors .
Future Directions
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